molecular formula C20H21N3O2S B11123909 N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 5693-51-6

N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B11123909
CAS No.: 5693-51-6
M. Wt: 367.5 g/mol
InChI Key: ZPILGSPMKDTNAF-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a thiophene ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis. The thiophene ring is then introduced via a Friedel-Crafts acylation reaction. The morpholine moiety is attached through a nucleophilic substitution reaction, where the ethyl group acts as a linker between the morpholine and the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, while the morpholine moiety can enhance solubility and bioavailability. The thiophene ring may contribute to the compound’s electronic properties, making it useful in materials science applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)ethyl]-4-(propan-2-yl)aniline
  • N-ethyl-2-morpholin-4-ylethanamine

Uniqueness

N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to its combination of a quinoline core, thiophene ring, and morpholine moiety. This structural arrangement imparts distinct electronic and steric properties, making it versatile for various applications. Compared to similar compounds, it offers a balance of bioactivity and material properties, making it a valuable compound for research and development.

Properties

CAS No.

5693-51-6

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C20H21N3O2S/c24-20(21-7-8-23-9-11-25-12-10-23)16-14-18(19-6-3-13-26-19)22-17-5-2-1-4-15(16)17/h1-6,13-14H,7-12H2,(H,21,24)

InChI Key

ZPILGSPMKDTNAF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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